molecular formula C9H14Cl2N2 B1453957 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride CAS No. 200137-80-0

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride

Cat. No.: B1453957
CAS No.: 200137-80-0
M. Wt: 221.12 g/mol
InChI Key: HXFVRHQVKXKFNV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with isoquinoline alkaloids, which are a large group of natural products known for their diverse biological activities . These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert effects on neurodegenerative disorders by interacting with specific cellular pathways . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its effects can diminish over time due to degradation . Long-term effects on cellular function have also been observed, indicating that prolonged exposure can lead to significant changes in cell behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how the compound exerts its effects in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in various cellular processes.

Preparation Methods

The synthesis of 1,2,3,4-Tetra

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFVRHQVKXKFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655182
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200137-80-0
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (2) from Example 1, is placed in a Parr shaker bottle (15.0 g, 69.9 mmol) dissolved in 95% EtOH (100 mL), and to the Parr shaker bottle is added concentrated HCl (10 mL), water (25 mL), and PtO2 (0.5 g). The mixture is hydrogenated at 50 psi until no further drop in pressure was observed (about 4 hours). The yellowish suspension is filtered through Celite and evaporated to dryness to afford a yellowish solid which is made basic with 10% NaOH solution (adequate care is exercised in catalyst disposal). Extraction of the basic solution with CHCl3 (three times), followed by drying over anhydrous Na2SO4 and evaporation of the solvent, yields a reddish yellow solid (9.54 g, 92.2%): mp=110-112. 7-Amino-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3) is recrystallized from aqueous MeOH as buff colored needles, mp=290° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
92.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride

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